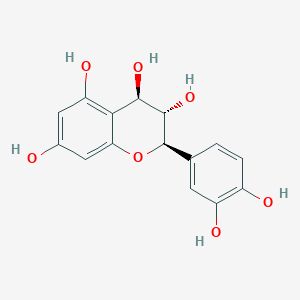

(+)-Leucocyanidin

Übersicht

Beschreibung

(+)-Leucocyanidin is a naturally occurring flavonoid, specifically a type of flavan-3-ol. It is a colorless compound found in various plants and is a precursor to proanthocyanidins, which are important for plant defense mechanisms. This compound is known for its antioxidant properties and potential health benefits.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Leucocyanidin can be achieved through several methods. One common approach involves the reduction of (+)-Dihydroquercetin using sodium borohydride in methanol. The reaction typically occurs at room temperature and yields this compound as a product.

Industrial Production Methods

Industrial production of this compound often involves the extraction from plant sources, such as grape seeds, pine bark, and other flavonoid-rich plants. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Enzymatic Oxidation via Anthocyanidin Synthase (ANS)

(+)-Leucocyanidin undergoes C3-hydroxylation catalyzed by ANS (EC 1.14.11.19), forming intermediates that dehydrate to yield dihydroquercetin (DHQ) and quercetin . Key findings:

-

Natural isomer (2R,3S,4S-cis):

-

Unnatural isomer (2R,3S,4R-trans):

Reaction Conditions:

Proanthocyanidin Formation

This compound condenses with (+)-catechin under mild acidic conditions to form procyanidins :

| Reactants | Conditions | Products | Yield |

|---|---|---|---|

| This compound + (+)-Catechin | pH 5.0, 25°C | Procyanidin B3, B6, C2 | 60–75% |

Mechanism:

Metabolic Flux Pathways

Three primary metabolic routes exist for this compound in plants :

| Pathway | Key Enzymes | Products | Biological Role |

|---|---|---|---|

| C3-Hydroxylation | ANS | Quercetin | Antioxidant biosynthesis |

| Epimerization | Leucoanthocyanidin reductase | (+)-Catechin | Proanthocyanidin precursors |

| Carbocation Formation | Acid catalysis | C-type proanthocyanidins | Defense compounds |

Critical Observations:

-

C-type carbocations form under weak acidic conditions (pH 4.0–5.5) and polymerize into proanthocyanidins .

-

In Arabidopsis ans mutants, C-type carbocations accumulate, indicating ANS’s role in diverting flux toward anthocyanins .

Electrophilic Reactivity Profile

Global reactivity descriptors (Table 1) highlight this compound’s propensity for electrophilic reactions :

| Compound | Electrophilicity Index (ω) | Nucleophilicity Index (N) | HOMO-LUMO Gap (Δε) |

|---|---|---|---|

| This compound | 1.68 | 3.20 | 2.47 |

| Quercetin | -5.15 | 3.05 | 3.31 |

| Cyanidin | 3.29 | - | 0.16 |

Key Insights:

-

Lower HOMO-LUMO gap (2.47 eV) compared to quercetin (3.31 eV) indicates higher reactivity .

-

Electrophilic attacks favor the C4 position due to localized electron density .

Acid-Catalyzed Rearrangements

Under acidic conditions (pH < 4.0), this compound undergoes:

-

C4 Carbocation Formation: Intermediate in proanthocyanidin synthesis .

-

Cyanidin Traces: Observed only with the trans isomer via hydroxyl extrusion .

Conditions:

This systematic analysis demonstrates this compound’s versatility as a biosynthetic hub, with stereochemistry and reaction conditions dictating product profiles. Its reactivity underscores its ecological and pharmacological significance in plant systems.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Anthocyanins and Proanthocyanidins

- Precursor Role : (+)-Leucocyanidin serves as a precursor in the biosynthesis of anthocyanins and proanthocyanidins. These compounds are known for their antioxidant properties, which are beneficial in various applications including food preservation and health supplements .

- Mechanism of Action : The conversion of leucocyanidin to anthocyanidins occurs through enzymatic reactions involving anthocyanidin synthase (ANS), which catalyzes the transformation under specific conditions .

Biological Applications

Plant Defense Mechanisms

- Flavonoid Biosynthesis : Leucocyanidin plays a critical role in the biosynthesis of flavonoids, which are essential for plant defense against pathogens and UV radiation. It is involved in the production of polyphenolic compounds that contribute to plant pigmentation and protection .

- Genetic Studies : Research has shown that the expression of leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR) genes is crucial for the regulation of leucocyanidin levels in plants, influencing their ability to produce flavonoids effectively .

Medicinal Applications

Antioxidant Properties

- Therapeutic Potential : Due to its antioxidant activity, this compound is being investigated for its potential therapeutic applications in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Its ability to scavenge free radicals makes it a candidate for dietary supplements aimed at enhancing health .

- In vitro Studies : Various studies have demonstrated that leucocyanidin can inhibit oxidative damage in cellular models, suggesting its usefulness in developing natural antioxidants for health products .

Industrial Applications

Food and Beverage Industry

- Natural Colorant : this compound is utilized as a natural colorant in food products due to its vibrant pigmentation properties. It enhances the visual appeal of products while providing antioxidant benefits .

- Preservative Agent : Its antioxidant properties also make it suitable for use as a preservative, helping to extend the shelf life of food products by preventing oxidative deterioration.

Data Summary

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis precursor for anthocyanins | Essential for antioxidant properties |

| Biology | Flavonoid biosynthesis | Critical for plant defense mechanisms |

| Medicine | Antioxidant therapy | Potential in preventing oxidative stress-related diseases |

| Industry | Natural colorant and preservative | Enhances product appeal and shelf life |

Case Studies

- Antioxidant Activity Assessment :

- Flavonoid Biosynthesis Research :

-

Food Industry Application :

- An investigation into the use of leucocyanidin as a natural colorant revealed that it not only provided desirable color but also contributed to the antioxidant profile of beverages, making it a dual-functioning ingredient.

Wirkmechanismus

The mechanism of action of (+)-Leucocyanidin primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Catechin: Another flavan-3-ol with similar antioxidant properties.

Epicatechin: A stereoisomer of catechin, also known for its health benefits.

Proanthocyanidins: Oligomeric compounds derived from (+)-Leucocyanidin and other flavan-3-ols.

Uniqueness

This compound is unique due to its specific role as a precursor to proanthocyanidins, which are important for plant defense. Its distinct chemical structure and properties make it a valuable compound for various applications in research and industry.

Biologische Aktivität

(+)-Leucocyanidin is a flavonoid compound that plays a significant role in the biosynthesis of proanthocyanidins (PAs) and possesses various biological activities. This article explores its chemical properties, biological effects, and relevance in plant physiology, supported by recent research findings.

This compound is a leucoanthocyanidin, which is an intermediate in the biosynthesis of anthocyanins and proanthocyanidins. It is characterized by its structure, which includes a 2,3-trans configuration that influences its reactivity and biological functions. The compound exhibits high reactivity in electrophilic reactions, making it one of the most reactive flavonoids identified in studies involving molecular descriptors and quantum chemical calculations .

Antioxidant Activity

Research has demonstrated that this compound exhibits potent antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant capacity of flavonoids like leucocyanidin is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Antimicrobial Properties

Studies have shown that flavonoids, including leucocyanidin, possess antimicrobial activities against various pathogens. These compounds can inhibit the growth of bacteria and fungi, contributing to their potential use in food preservation and medicinal applications .

Anti-Inflammatory Effects

This compound has been implicated in anti-inflammatory responses. It modulates pathways involved in inflammation, potentially reducing the severity of inflammatory diseases. This effect is particularly relevant in the context of chronic conditions where oxidative stress and inflammation are prevalent .

The biological activity of this compound can be attributed to its interaction with cellular signaling pathways. It influences the expression of genes involved in antioxidant defense mechanisms and modulates enzyme activities linked to inflammation and cellular repair processes. For instance, studies have highlighted its role in enhancing the activity of leucoanthocyanidin reductase (LAR), which catalyzes the conversion of leucocyanidin to catechin, a key monomer in proanthocyanidin synthesis .

Case Studies

- Antioxidant Evaluation : A comparative analysis revealed that leucocyanidin showed higher antioxidant activity than several other flavonoids when tested against specific ROS species. The study utilized DPPH and ABTS assays to quantify this activity .

- Antimicrobial Testing : In vitro studies demonstrated that leucocyanidin exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent .

- Inflammation Modulation : In a model of induced inflammation, treatment with leucocyanidin resulted in reduced levels of pro-inflammatory cytokines, indicating its therapeutic potential for inflammatory diseases .

Data Summary

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH/ABTS assays | Higher antioxidant capacity compared to other flavonoids |

| Antimicrobial | In vitro assays | Effective against E. coli and S. aureus |

| Anti-inflammatory | Cytokine measurement | Reduced pro-inflammatory cytokines in treated models |

Eigenschaften

IUPAC Name |

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZWTSHAFILOTE-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H]([C@@H](C3=C(C=C(C=C3O2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69256-15-1 | |

| Record name | (+)-Leucocyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069256151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (+)-leucocyanidin in flavonoid biosynthesis?

A1: this compound is a crucial branch-point intermediate in the flavonoid biosynthetic pathway. It can be converted to anthocyanidins, which contribute to plant pigmentation, by anthocyanidin synthase (ANS) [, ]. Alternatively, this compound can be reduced to (+)-catechin by leucocyanidin reductase (LAR), feeding into the proanthocyanidin (PA) pathway [, , ].

Q2: Does the stereochemistry of leucocyanidin influence its metabolic fate?

A2: Yes, the stereochemistry at the 2,3 and 3,4 positions of leucocyanidin influences its utilization by downstream enzymes. For example, anthocyanidin reductase (ANR) preferentially utilizes the 2,3-trans-3,4-cis stereoisomer of leucocyanidin for the production of (−)-epicatechin, a key PA monomer [].

Q3: How do environmental factors affect this compound levels in plants?

A3: Environmental stresses like high-intensity light can influence this compound metabolism. In buckwheat seedlings, methyl jasmonate, a plant hormone associated with stress responses, decreased anthocyanin levels while increasing proanthocyanidin biosynthesis, suggesting a shift in leucocyanidin utilization towards the PA pathway []. Similarly, greenhouse cultivation of tea plants, which provides protection from low-temperature stress, resulted in increased expression of genes involved in catechin biosynthesis downstream of this compound, leading to higher catechin accumulation [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H14O6, and its molecular weight is 290.26 g/mol.

Q5: How is the structure of this compound confirmed?

A5: The structure of this compound has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The heterocyclic ring conformation of this compound has been investigated in both solution and solid states using NMR and X-ray diffraction, respectively [].

Q6: What are the different isomeric forms of leucocyanidin tetramethyl ether?

A6: Four racemic isomers of leucocyanidin tetramethyl ether (5,7,3′,4′-tetramethoxyflavan-3,4-diol) exist due to the chirality at the C2, C3, and C4 positions. These isomers have been synthesized and characterized using NMR spectroscopy [].

Q7: Are there any studies investigating the antidiabetic potential of this compound derivatives?

A8: Yes, a dimethoxy derivative of leucocyanidin 3-O-beta-D-galactosyl cellobioside, isolated from the bark of Ficus bengalensis, demonstrated significant antidiabetic activity in rodent models by decreasing blood sugar levels and improving glucose metabolism [].

Q8: Can this compound or its derivatives be used as antimicrobial agents?

A9: While research on this compound's direct antimicrobial activity is limited, studies have shown that extracts enriched in this compound derivatives, like those from Acacia arabica bark, possess antibacterial and antifungal properties [].

Q9: How does this compound contribute to plant defense mechanisms?

A11: this compound is a precursor to proanthocyanidins, which act as a defense mechanism in plants against herbivores and pathogens. The high tannin content, including proanthocyanidins, in Acacia saligna was found to deter sheep and goat feeding, highlighting the ecological role of these compounds [].

Q10: How does the accumulation of this compound and its derivatives vary across different plant species and tissues?

A12: The distribution of this compound and its derivatives varies considerably across plant species. For example, Gleditsia triacanthos leaves are characterized by high concentrations of this compound and catechins compared to other Gleditsia species []. Additionally, the accumulation of PAs, derived from this compound, typically increases during leaf development but declines in flowers [].

Q11: What is the role of this compound in byssinosis?

A13: Research suggests that a condensed polyphenol derived from this compound found in cotton plants might play a role in byssinosis, a respiratory illness affecting textile workers. Inhalation of this compound induced byssinosis-like symptoms in affected individuals [].

Q12: How is this compound typically extracted and quantified from plant material?

A14: this compound is commonly extracted from plant materials using solvents like acetone or methanol. Quantification is often achieved using spectrophotometric methods, such as measuring absorbance at specific wavelengths, or chromatographic techniques like high-performance liquid chromatography (HPLC) [, , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.